

validating dimethomorph detection methods in different crops

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Compound Focus: Dimethomorph

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Comparison of Analytical Methods for Dimethomorph

The table below summarizes key validation parameters for different analytical methods as reported in recent studies.

Methodology	Crop(s) Tested	Sample Preparation	Key Performance Data	Reference Application / Study Focus
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| **Multi-Residue Method (No. 2) & Individual Method (No. 22)** [1] | Lettuce, chili pepper, Welsh onion, mandarin | QuEChERS (Method No. 2) | **Linearity:** $R^2 > 0.99$ for both methods. **LOQ (Vegetables):** < 0.01 mg/kg (both methods). **LOQ (Mandarin):** 0.02 mg/kg (Method No. 2) vs. within limit (Method No. 22). **Recovery (Mandarin):** Did not meet criteria with Method No. 2; slightly better with Method No. 22. | Comparative evaluation of multi-residue vs. individual quantification methods for pesticides including **dimethomorph**. | | **HPLC-MS/MS Method** [2] | Lychee (whole fruit and pulp) | QuEChERS | **Linearity:** $R^2 = 1.000$ (0.001–0.5 mg/L). **LOQ:** 0.001 mg/kg. **Average Recovery:** 77-90% (whole fruit), 89-92% (pulp). **Precision (RSD):** 2-10% (whole fruit), 5-6% (pulp). | Study of dissipation dynamics, terminal residues, and dietary risk assessment of **dimethomorph** in lychee. | | **GC-HRMS Method** [3] | Apple, orange, and various fruit juices | Modified QuEChERS | **Linearity:** 0.5–20 and 20–100 $\mu\text{g}/\text{kg}$. **LOQ:** < 0.2 $\mu\text{g}/\text{kg}$ (most cases).

Recovery: 70–120%. | High-throughput screening and quantitative analysis of pesticides in fruits and juices using a unified target/non-target method. |

Detailed Experimental Protocols

For reproducibility, here are the detailed experimental protocols from the cited studies.

QuEChERS-HPLC-MS/MS for Lychee [2]

This protocol is optimized for determining **dimethomorph** residue in lychee.

- **Extraction:** Weigh 10 g of homogenized lychee sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 2 minutes.
- **Partitioning:** Add 4 g of magnesium sulfate (MgSO_4), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate, and 0.5 g of disodium hydrogen citrate sesquihydrate. Shake immediately and vigorously for 2 minutes, then centrifuge.
- **Clean-up:** Transfer 5 mL of the upper acetonitrile layer into a 15 mL tube containing 750 mg of MgSO_4 and 125 mg of PSA (Primary Secondary Amine). Vortex for 1 minute and centrifuge.
- **Analysis:** Evaporate 1 mL of the clean extract to dryness under a gentle nitrogen stream. Redissolve the residue in 950 μL of ethyl acetate and mix with 50 μL of an internal standard solution. Analyze by **HPLC-MS/MS**.

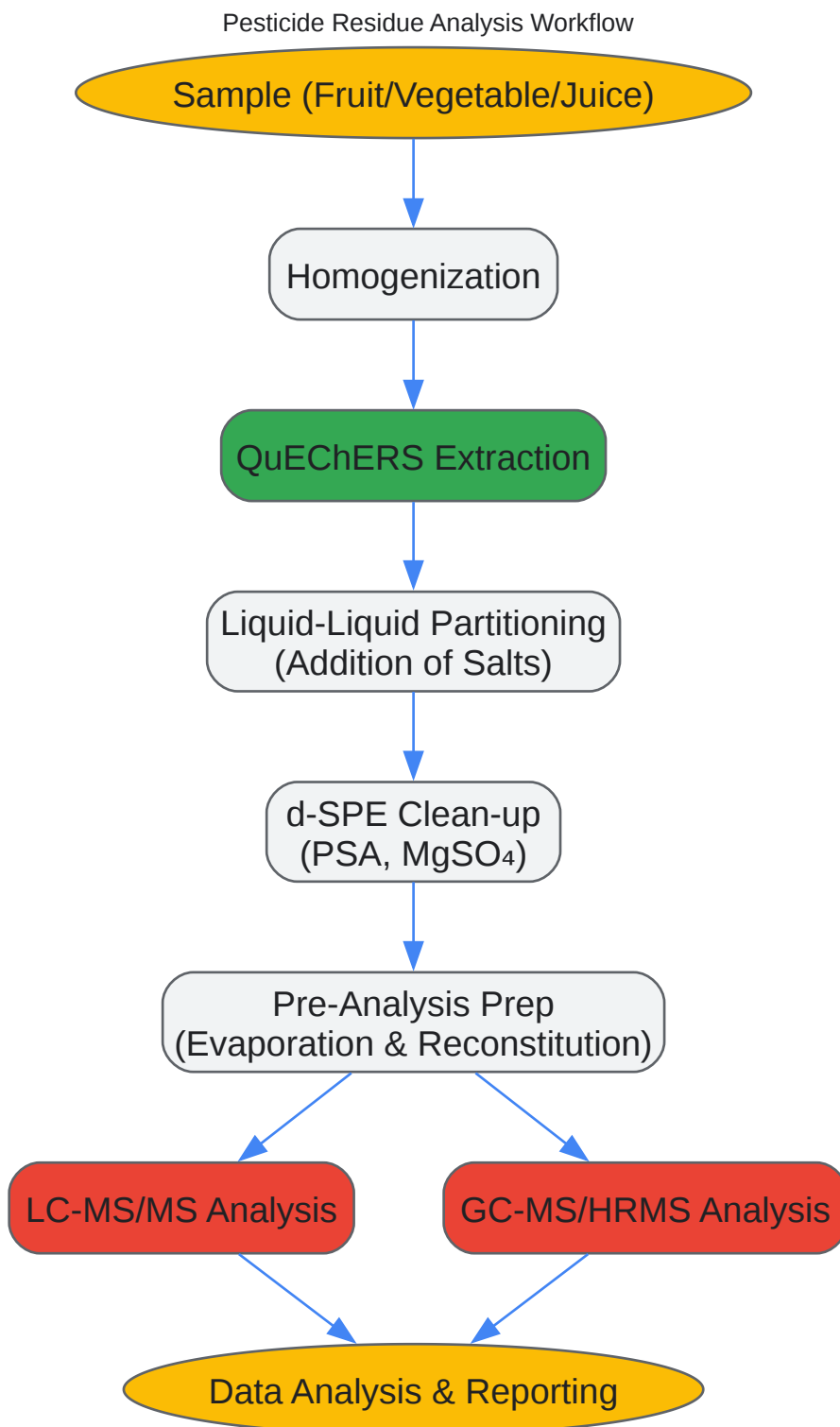
Unified GC-HRMS Workflow for Fruits and Juices [3]

This method is designed for high-throughput screening in both solid and liquid fruit matrices.

- **Extraction:** For fruits, homogenize and weigh 10 g. For juices, measure 10 mL. Place the sample in a 50 mL centrifuge tube.
- **Liquid-Liquid Extraction:** Add 10 mL of acetonitrile and shake for 2 minutes. Add the salt mixture (4 g MgSO_4 , 1 g NaCl , 1 g trisodium citrate, 0.5 g disodium hydrogen citrate sesquihydrate), vortex for 2 minutes, and centrifuge.
- **Clean-up:** Transfer 5 mL of the extract to a dispersive-SPE tube containing 750 mg of MgSO_4 and 125 mg of PSA. Vortex and centrifuge.
- **Analysis:** Take 1 mL of the cleaned extract, evaporate to dryness under nitrogen, and reconstitute in ethyl acetate with an internal standard (e.g., Propoxur-d7). Analyze by **GC-HRMS** (e.g., using a GC-Q-Exactive Orbitrap system).

Workflow Diagram of Analytical Processes

The following diagram visualizes the general workflow for pesticide residue analysis, integrating the steps from the protocols above.



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Key Insights for Method Selection

- **Matrix Matters:** Performance can vary significantly with the crop type. For instance, the multi-residue method was adequate for vegetables like lettuce and peppers but showed limitations in mandarin, where recovery rates did not meet validation criteria [1]. Similarly, a study on lychee found that residues were predominantly concentrated in the peel, which must be considered during sampling and extraction [2].
- **QuEChERS is the Gold Standard:** All cited methods use a version of the **QuEChERS** approach, confirming its status as a preferred sample preparation technique due to its efficiency, robustness, and minimal solvent use [1] [2] [3].
- **Instrument Choice Defines Scope:** While **LC-MS/MS** is highly sensitive and specific for target compounds like **dimethomorph**, **GC-HRMS** offers the advantage of **retrospective non-target analysis**. This allows you to re-interrogate data later to screen for other pesticides or unexpected metabolites without re-running samples [3].

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